2-(2-Furyl)-5-pyrimidinecarbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(furan-2-yl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMHCQBKLJXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650958 | |
| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-19-8 | |
| Record name | 2-(Furan-2-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 2-(2-Furyl)-5-pyrimidinecarbaldehyde as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising activity against human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cancer cell proliferation .
Anti-Angiogenic Activity
The compound has also been investigated for its anti-angiogenic properties. Research indicates that compounds with a furan ring, similar to this compound, can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. This activity is crucial in cancer therapy as it targets the blood supply to tumors, potentially limiting their growth and metastasis .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. It can be employed in the synthesis of more complex heterocycles and pharmaceutical intermediates. For example, it can be reacted with various nucleophiles to form substituted pyrimidines and other nitrogen-containing heterocycles, which are valuable in drug discovery .
Multicomponent Reactions
The compound is also utilized in multicomponent reactions (MCRs), which are efficient methods for synthesizing diverse chemical entities in a single reaction vessel. MCRs involving this compound have been reported to yield high diversity in products while maintaining excellent yields .
Case Study 1: Anticancer Activity Evaluation
In a study focused on evaluating the anticancer properties of derivatives of this compound, researchers synthesized several analogs and tested their cytotoxicity against MCF-7 cells. The results demonstrated that modifications to the furan and pyrimidine moieties significantly influenced the compounds' potency. The most active analogs exhibited IC50 values ranging from 7.80 to 13.90 µg/mL, indicating substantial anticancer potential .
Case Study 2: Synthesis and Characterization
Another investigation involved the synthesis of novel heterocycles derived from this compound through MCRs. The study reported successful formation of multiple products with varying biological activities. Characterization techniques such as NMR and mass spectrometry confirmed the structures of these compounds, paving the way for further biological evaluation .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity is believed to involve the disruption of bacterial cell membranes, leading to cell death. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(2-Furyl)-5-pyrimidinecarbaldehyde with structurally related pyrimidine and furan derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|---|---|
| This compound | Not specified | C₉H₆N₂O₂ | 174.16 | ~1.5* | 58.2 | 2-Furyl, 5-carbaldehyde |
| 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde | 960198-49-6 | C₁₁H₆F₂N₂O | 220.17 | 2.23 | 42.85 | 2,5-Difluorophenyl, 5-carbaldehyde |
| 2-Aminopyrimidine-5-carbaldehyde | 10070-92-5 | C₅H₅N₃O | 123.11 | 0.12 | 70.54 | 2-Amino, 5-carbaldehyde |
| 5-(Pyridin-2-ylthio)furan-2-carbaldehyde | 709635-68-7 | C₁₀H₇NO₂S | 205.23 | 1.98 | 67.44 | Pyridinylthio, 2-carbaldehyde |
| 5-Hydroxymethyl-2-furancarboxaldehyde (HMF) | 67-47-0 | C₆H₆O₃ | 126.11 | -0.34 | 46.53 | 5-Hydroxymethyl, 2-carbaldehyde |
*Estimated based on analogous structures.
Key Observations:
- Lipophilicity (LogP): The difluorophenyl derivative (LogP = 2.23) is more lipophilic than this compound (~1.5), likely due to the electron-withdrawing fluorine atoms enhancing hydrophobic interactions. HMF, with a hydroxymethyl group, is hydrophilic (LogP = -0.34) .
- Polar Surface Area (PSA): The amino-substituted pyrimidine (PSA = 70.54 Ų) has higher polarity, favoring solubility in polar solvents, whereas sulfur-containing analogs (e.g., 5-(Pyridin-2-ylthio)furan-2-carbaldehyde, PSA = 67.44 Ų) balance lipophilicity and hydrogen-bonding capacity .
Biological Activity
2-(2-Furyl)-5-pyrimidinecarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the existing literature.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 172.18 g/mol
The structure features a furan ring attached to a pyrimidinecarbaldehyde moiety, which contributes to its reactivity and biological interactions.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties by inhibiting protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation. In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The compound has shown anti-inflammatory activity , particularly in models of acute and chronic inflammation. It modulates cytokine production and inhibits the expression of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death .
- Inhibition of Protein Tyrosine Kinases : The primary mechanism involves the inhibition of PTKs, which play a pivotal role in signal transduction pathways that regulate cell growth and differentiation.
- Modulation of Cytokine Release : The compound affects the release of cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.
- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, it promotes programmed cell death in cancer cells.
Case Study 1: Cancer Treatment
In a study involving xenograft models, treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues .
Case Study 2: Inflammatory Disorders
A clinical trial assessed the efficacy of the compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores after six weeks of treatment, alongside reduced levels of inflammatory markers in serum .
Research Findings Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of PTKs; apoptosis induction | |
| Anti-inflammatory | Cytokine modulation; inhibition of mediators | |
| Antimicrobial | Disruption of microbial membranes |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into its molecular targets and pathways.
- Clinical Trials : Larger-scale trials to assess safety and efficacy in various disease models.
- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(2-Furyl)-5-pyrimidinecarbaldehyde, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling a furan derivative (e.g., 2-furylboronic acid) with a functionalized pyrimidine core. For example, Suzuki-Miyaura cross-coupling can introduce the furyl group to the pyrimidine ring at the 2-position, followed by aldehyde functionalization at the 5-position via oxidation or formylation reactions . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF or DMF), and temperature control (60–100°C) to minimize side reactions.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodology : Use computational tools (e.g., Gaussian or COSMO-RS) to predict logP (hydrophobicity) and PSA (polar surface area). Experimentally, HPLC with a C18 column and UV detection can assess purity, while NMR (¹H/¹³C) and FT-IR confirm structural integrity. Compare calculated properties (e.g., logP ≈ 2.2, PSA ≈ 42.9 Ų) with experimental data to validate synthesis .
Q. What spectroscopic techniques are critical for verifying the aldehyde functionality in this compound?
- Methodology : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR. IR spectroscopy shows a strong C=O stretch near 1700 cm⁻¹. Mass spectrometry (ESI-MS) should display a molecular ion peak matching the exact mass (e.g., 220.045 Da for C₁₁H₆F₂N₂O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodology : Systematic variation of catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), bases (K₂CO₃ vs. Cs₂CO₃), and protecting groups (Boc vs. TBS) can identify optimal conditions. For example, notes that yields drop below 50% if pH exceeds 8.0 during formylation. Use DoE (Design of Experiments) to isolate critical factors .
Q. What strategies are recommended for evaluating the biological activity of this compound against enzymatic targets?
- Methodology : Design enzyme inhibition assays (e.g., fluorescence-based) targeting kinases or oxidoreductases, leveraging structural similarities to pyrimidine-based inhibitors (e.g., ’s anticancer pyrimidine derivatives). Molecular docking (AutoDock Vina) can predict binding affinities to prioritize targets .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology : DFT calculations (B3LYP/6-31G*) can map electron density on the aldehyde group and furan ring. For instance, the electron-withdrawing pyrimidine ring may activate the aldehyde toward nucleophilic attack, while the furyl group’s resonance effects could stabilize intermediates .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Methodology : Pilot-scale reactions require careful control of exothermic steps (e.g., formylation) and continuous purification via recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane). highlights hydrolysis risks during scale-up, necessitating inert atmospheres and low-temperature processing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
